1-(2-Cyanophenyl)piperazine

Beschreibung

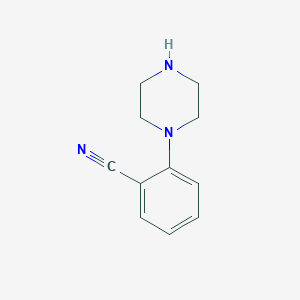

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-piperazin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-9-10-3-1-2-4-11(10)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRICBZWJFIRJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370994 | |

| Record name | 1-(2-Cyanophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111373-03-6 | |

| Record name | N-(2-Cyanophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111373036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Cyanophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Cyanophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-CYANOPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYK8UDP7Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-(2-Cyanophenyl)piperazine

The construction of the this compound scaffold is primarily achieved through two major synthetic strategies: nucleophilic substitution reactions and metal-catalyzed coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a common and direct method for the synthesis of this compound. This approach typically involves the reaction of piperazine (B1678402), or a protected form of it, with an activated aryl halide.

A prevalent strategy involves a two-step process starting with the protection of one of the nitrogen atoms of the piperazine ring, most commonly with a tert-butoxycarbonyl (Boc) group. This mono-protected piperazine then reacts with an ortho-halobenzonitrile, such as 2-fluorobenzonitrile (B118710) or 2-chlorobenzonitrile. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724), in the presence of a base such as potassium carbonate, to facilitate the displacement of the halide. The final step involves the removal of the Boc protecting group, usually under acidic conditions, to yield this compound.

Alternatively, a one-step process can be employed where an excess of piperazine is reacted directly with an ortho-halobenzonitrile. However, this method can lead to the formation of disubstituted byproducts and may require more rigorous purification. A variation of this involves the reaction of bis(2-cyanophenyl) disulfide with an excess of piperazine at elevated temperatures, which has been developed as a commercial process for a related intermediate. chemicalbook.com

Palladium- and copper-catalyzed cross-coupling reactions offer powerful and versatile alternatives for the formation of the aryl-nitrogen bond in this compound. These methods often provide higher yields and greater functional group tolerance compared to traditional nucleophilic substitution.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for this transformation. It involves the coupling of an aryl halide (e.g., 2-bromobenzonitrile) with piperazine or a protected piperazine derivative. This reaction is facilitated by a palladium catalyst, such as palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0), in combination with a suitable phosphine (B1218219) ligand (e.g., BINAP or P(t-Bu)₃) and a base like sodium tert-butoxide. This method is highly efficient for the direct N-arylation of unprotected piperazine. gyanvihar.org

The Ullmann-type coupling represents a copper-catalyzed approach. This reaction typically requires higher temperatures than palladium-catalyzed methods and involves the coupling of an aryl halide with piperazine in the presence of a copper catalyst, such as copper(I) iodide, often with a ligand like 1,10-phenanthroline.

Below is a table summarizing the key aspects of these synthetic pathways:

| Reaction Type | Reactants | Catalyst/Reagents | General Conditions | Advantages | Disadvantages |

| Nucleophilic Substitution | Piperazine (or Boc-piperazine) + 2-Halobenzonitrile | K₂CO₃, NaHCO₃ | DMF, Acetonitrile, 80-120°C | Cost-effective, straightforward | Can require harsh conditions, potential for disubstitution |

| Buchwald-Hartwig Amination | Piperazine + 2-Bromobenzonitrile | Pd₂(dba)₃, P(t-Bu)₃, NaOtBu | Toluene, 100°C | High yields, good functional group tolerance | Cost of palladium catalyst and ligands |

| Ullmann-type Coupling | Piperazine + 2-Iodobenzonitrile | CuI, Ligand, Base | High temperatures | Lower cost than palladium | Harsher conditions, may have lower yields |

Derivatization Strategies and Analogue Synthesis

The presence of a secondary amine in the piperazine ring of this compound provides a reactive handle for a multitude of chemical transformations, allowing for the synthesis of a vast library of derivatives.

N-Alkylation is a fundamental derivatization strategy that involves the reaction of this compound with various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base. This approach allows for the introduction of a wide range of alkyl and substituted alkyl groups at the N4 position of the piperazine ring. For instance, reaction with functionalized alkyl halides can append chains bearing additional functional groups like hydroxyls, esters, or amides, further expanding the molecular diversity. researchgate.net

N-Acylation involves the reaction of this compound with acylating agents like acyl chlorides or anhydrides, typically in the presence of a base such as triethylamine (B128534) or pyridine. This reaction leads to the formation of amide derivatives. A wide variety of acyl groups, including aliphatic, aromatic, and heterocyclic moieties, can be introduced, significantly modifying the electronic and steric properties of the parent molecule.

The following table provides examples of N-alkylation and N-acylation reactions of this compound.

| Reaction | Reagent | Product Structure | Potential Application/Significance |

| N-Alkylation | 3-Chloropropionyl chloride (followed by substitution) | N-(6-methoxy-1,3-benzothiazol-2-yl)-3-[4-(2-cyanophenyl)piperazin-1-yl]propanamide | Synthesis of novel compounds with potential biological activity. |

| N-Acylation | 2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide | A-369508 | A selective dopamine (B1211576) D4 receptor agonist. nih.gov |

Beyond simple alkyl and acyl groups, a variety of other chemical moieties can be introduced onto the piperazine nitrogen. For example, reaction with sulfonyl chlorides yields sulfonamide derivatives. Diazotization of an arylamine followed by coupling with this compound can be used to synthesize triazene (B1217601) derivatives. researchgate.net These transformations allow for the exploration of a broader chemical space and the fine-tuning of the molecule's properties for specific applications, such as in the development of new therapeutic agents.

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules from three or more starting materials in a single step. Piperazines, including this compound, are excellent candidates for use in MCRs due to their secondary amine functionality.

The Ugi reaction is a well-known MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. A variation known as the split-Ugi reaction is particularly suitable for diamines like piperazine. organic-chemistry.org In a hypothetical split-Ugi reaction involving this compound, it would react with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex, highly substituted piperazine derivative. This strategy offers a highly efficient route to generate libraries of diverse compounds for high-throughput screening in drug discovery. organic-chemistry.orgwikipedia.org

The Passerini reaction , another important MCR, involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acyloxy amide. While not directly incorporating the amine, derivatives of this compound bearing a carboxylic acid or carbonyl group could potentially participate in such reactions, further expanding the synthetic possibilities.

The application of MCRs to this compound and its derivatives provides a convergent and efficient pathway to structurally complex and diverse molecules, which is highly valuable in the search for new bioactive compounds.

Synthesis of Triazene Derivatives Featuring this compound

The synthesis of triazene derivatives incorporating the this compound moiety is a notable area of study. A common and effective method involves the diazotization of a primary arylamine, which is then coupled with this compound. benthamopen.com This reaction creates a 1,3-diazenyl linkage, forming 1-(2-cyanophenyl)-4-(2-aryl-1-diazenyl)-piperazines.

The general synthetic route can be described as follows:

Diazotization : A selected primary arylamine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt.

Coupling Reaction : The resulting diazonium salt is then added to a solution of this compound. The secondary amine of the piperazine ring acts as a nucleophile, attacking the terminal nitrogen of the diazonium ion to form the stable triazene linkage. benthamopen.com

These triazenes have been characterized using various spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as high-resolution electron ionization mass spectrometry (HR-EIMS) to confirm their molecular composition. benthamopen.com

| Aryl Group (Ar) | Product Name | Notes |

|---|---|---|

| Phenyl | 1-(2-Cyanophenyl)-4-(2-phenyl-1-diazenyl)piperazine | Synthesized via diazonium coupling. Full spectroscopic data, including 1H NMR, is available for structural confirmation. benthamopen.com |

| 4-Nitrophenyl | 1-(2-Cyanophenyl)-4-[2-(4-nitrophenyl)-1-diazenyl]piperazine | |

| 4-Bromophenyl | 1-[2-(4-Bromophenyl)-1-diazenyl]-4-(2-cyanophenyl)piperazine | |

| 4-Methylphenyl | 1-(2-Cyanophenyl)-4-[2-(4-methylphenyl)-1-diazenyl]piperazine |

Indole-Based Derivatives

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry. Its combination with the this compound moiety has led to the synthesis of novel derivatives. One specific example is the synthesis of 3-{[4-(2-Cyanophenyl)piperazin-1-yl]methyl}-1H-indole. tubitak.gov.tr This compound is typically prepared through a Mannich-type reaction or by direct alkylation.

In one reported synthesis, the target compound was prepared, and its structure was confirmed by spectral analysis. tubitak.gov.tr The research highlights the successful coupling of the indole and piperazine fragments.

| Parameter | Finding |

|---|---|

| Yield | 48% |

| Melting Point | 121.9 °C |

| Spectroscopic Data | IR (KBr) cm⁻¹: ν 3420 (N-H), 3113 (Ar C-H), 2215 (C≡N) |

| 1H-NMR data confirms the presence of indole, piperazine, and cyanophenyl protons. |

Thiazole-Piperazine Derivatives

Thiazole (B1198619) and piperazine are two important heterocyclic rings that are frequently combined to create molecules with diverse chemical properties. mdpi.com The synthesis of derivatives containing both the thiazole and the this compound structures can be achieved through multi-step reactions. A common approach is the Hantzsch thiazole synthesis.

A general pathway involves:

Preparation of a thiosemicarbazone derivative from a piperazine-containing aldehyde. For instance, a thiosemicarbazide (B42300) can be reacted with an aldehyde functionalized with the this compound group. nih.gov

The resulting thiosemicarbazone undergoes a ring-closure reaction with an α-haloketone (e.g., a 2-bromoacetophenone (B140003) derivative) in a suitable solvent like ethanol (B145695) to form the final thiazole-piperazine derivative. nih.gov

This modular synthesis allows for the introduction of various substituents on both the thiazole and the phenyl rings, enabling the creation of a library of diverse compounds. mdpi.com

Naphthoquinone Derivatives Incorporating the Piperazine Moiety

Naphthoquinone derivatives are known for their distinctive chemical reactivity. The this compound moiety can be incorporated into a naphthoquinone scaffold through nucleophilic substitution. A key starting material for these syntheses is often a di-substituted naphthoquinone, such as 2,3-dichloro-1,4-naphthoquinone. istanbul.edu.tr

The synthesis of 2-(1-(2-cyanophenyl)piperazinyl)-3-chloro-1,4-naphthoquinone serves as a prime example. istanbul.edu.tr This reaction proceeds by the nucleophilic attack of the secondary amine of this compound on one of the chlorinated carbons of the naphthoquinone ring, displacing a chloride ion. istanbul.edu.tr This newly synthesized compound can then serve as a versatile intermediate for further functionalization by replacing the remaining chlorine atom. istanbul.edu.tr

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| 2,3-dichloro-1,4-naphthoquinone | This compound | 2-(1-(2-Cyanophenyl)piperazinyl)-3-chloro-1,4-naphthoquinone | Nucleophilic Aromatic Substitution |

Advanced Synthetic Techniques and Reaction Optimization

To improve the efficiency, yield, and environmental footprint of synthesizing this compound derivatives, advanced techniques such as microwave-assisted synthesis and fragment-assembly strategies are employed.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various derivatives of this compound.

For example, the synthesis of coumarin (B35378) derivatives bearing the this compound moiety was carried out by reacting appropriate bromoalkyl coumarin precursors with this compound using a microwave reactor. nih.govsemanticscholar.org This method proved highly efficient, with final product yields ranging from 43% to 98%. nih.govsemanticscholar.org Similarly, palladium-catalyzed reactions for C-N bond formation, a common step in synthesizing piperazine derivatives, can be accelerated under microwave conditions, achieving high yields in as little as 30-45 minutes.

| Technique | Typical Reaction Time | Key Benefits | Example Application |

|---|---|---|---|

| Conventional Heating | Several hours to days | Well-established, simple setup | Standard reflux reactions |

| Microwave-Assisted Synthesis | Minutes to a few hours | Rapid heating, reduced time, higher yields, fewer byproducts. nih.gov | Synthesis of coumarin-piperazine derivatives. nih.govsemanticscholar.org |

Fragment-Assembly Strategies

Fragment-assembly is a rational design approach used in drug discovery and chemical synthesis where molecular scaffolds are built by combining smaller, pre-validated fragments. plos.orgsemanticscholar.org This strategy allows for the systematic exploration of chemical space and the optimization of molecular properties by piecing together different building blocks.

The this compound moiety is an excellent candidate for use as a building block in fragment-based design. researchgate.net Its defined structure, containing both a rigid aromatic ring with an electron-withdrawing group and a flexible piperazine linker, makes it a valuable fragment for constructing larger, more complex molecules. plos.orgsemanticscholar.orgresearchgate.net Researchers have used this strategy to design and synthesize novel series of piperazine derivatives by combining the this compound fragment with other key structural motifs to create new chemical entities. plos.orgresearchgate.net

Bioisosteric Replacement Principles in Design

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to enhance its pharmacological profile, including potency, selectivity, and pharmacokinetic properties, while retaining the core interactions with its biological target. This is achieved by substituting a particular functional group with another that possesses similar physical and chemical characteristics. In the context of this compound, both the cyano group and the piperazine ring are critical pharmacophoric elements that have been subject to bioisosteric replacement studies to probe structure-activity relationships (SAR).

The design of analogs of this compound often involves the application of bioisosteric replacement principles to either the cyanophenyl moiety or the piperazine ring. These modifications aim to improve properties such as binding affinity, metabolic stability, and solubility.

Bioisosteric Replacement of the Cyano Group

The cyano group in this compound is a key feature, contributing to the molecule's electronic properties and potential as a hydrogen bond acceptor. nih.gov Its replacement with other functional groups can significantly impact biological activity. Studies on related cyanophenylpiperazine derivatives have shown that the cyano group is often crucial for potent biological activity.

For instance, in a series of piperazine derivatives designed as CCR5 antagonists, the replacement of a para-cyano group on the phenyl ring with other substituents led to a dramatic decrease in potency. semanticscholar.org This highlights the specific and vital role of the cyano group in the interaction with the receptor. The data from these studies underscore the challenges of finding a suitable bioisostere for the cyano group in this particular scaffold.

Table 1: Effect of Bioisosteric Replacement of the p-Cyano Group on CCR5 Fusion Activity

| Compound ID | R4 Substituent | IC50 (µM) | Fold Change in Potency vs. Cyano |

| 9e | -CN | 0.64 | - |

| 9b | -CH3 | > 50 | > 78-fold decrease |

| 9c | -F | > 50 | > 78-fold decrease |

| 9h | -CONH2 | > 50 | > 78-fold decrease |

| 13a | -CH2CN | Inactive at 10 µM | - |

| 13c | 4-cyanobenzyl | Inactive | - |

Data sourced from Liu et al. (2013). semanticscholar.org

The results clearly indicate that for this series of compounds, the electronic and steric properties of the cyano group are optimal for activity, and its replacement with classical bioisosteres like methyl, fluoro, or even an amide group, which can also act as a hydrogen bond acceptor, is not well-tolerated. semanticscholar.org Even moving the cyano group by a single methylene (B1212753) unit, as in the acetonitrile derivative (13a), or altering the connectivity to a benzyl (B1604629) group (13c) results in a complete loss of activity. semanticscholar.org

Bioisosteric Replacement of the Piperazine Ring

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to provide a basic nitrogen center and a constrained conformation. enamine.net However, it can also be associated with undesirable pharmacokinetic properties, prompting its replacement with various bioisosteres. The goal of replacing the piperazine ring is often to improve metabolic stability, modulate basicity, or explore different vector orientations for substituents. blumberginstitute.org

In the context of cyanophenyl-containing compounds, various bioisosteres for the piperazine ring have been explored. These replacements can be broadly categorized as:

Acyclic and Constrained Diamines: These include homopiperazine (B121016) and various spirocyclic and bridged diamine ring systems. For example, 2,6-diazaspiro[3.3]heptane has been shown to be an effective piperazine replacement, in some cases leading to enhanced potency. blumberginstitute.org

Substituted Piperidines and Pyrrolidines: Replacing one of the nitrogen atoms of the piperazine ring with a carbon atom leads to piperidine (B6355638) or pyrrolidine (B122466) derivatives. For instance, 4-aminopiperidine (B84694) has been shown to be a viable bioisostere for piperazine. blumberginstitute.org

Heterocyclic Cores: In some cases, the entire piperazine ring can be replaced by other heterocyclic systems that maintain the crucial spatial arrangement of substituents.

A study on glutamate (B1630785) transporter allosteric modulators containing a cyanophenyl moiety investigated the effect of N-substituents on the piperazine ring. Replacing a more lipophilic N-cyclohexyl group with a less lipophilic N-methyl group resulted in selective positive allosteric modulation of the EAAT2 transporter, demonstrating that even minor modifications to the piperazine ring can significantly impact activity and selectivity. nih.gov

Table 2: Examples of Piperazine Bioisosteres

| Piperazine Isostere | Rationale for Replacement |

| Homopiperazine | Introduces additional flexibility and alters the distance between nitrogen atoms. |

| 2,6-Diazaspiro[3.3]heptane | Provides conformational constraint and novel exit vectors for substituents. blumberginstitute.org |

| 4-Aminopiperidine | Mimics the diamine character of piperazine with altered basicity and conformational properties. blumberginstitute.org |

| (R)-2-Methylpiperazine | Introduces a chiral center which can lead to stereospecific interactions and improved potency. |

While comprehensive SAR data for piperazine replacement in this compound itself is limited in publicly available literature, the principles derived from related compound series provide a clear roadmap for analog design. The choice of a specific bioisostere depends on the desired modulation of physicochemical properties and the specific requirements of the biological target.

Mechanism of Action and Molecular Interactions

Receptor Binding Kinetics and Thermodynamics

The affinity and selectivity of ligands are fundamental determinants of their pharmacological profiles. Studies on compounds incorporating the 1-(2-Cyanophenyl)piperazine moiety have demonstrated its role in achieving high-affinity and selective receptor binding.

A key target for which this compound-containing compounds have shown high affinity is the dopamine (B1211576) D4 receptor. A tritiated derivative, [³H]A-369508, which features the this compound core, has been pivotal in characterizing the binding properties at this receptor. Research has shown that [³H]A-369508 binds with high affinity to a single site on membranes expressing the human dopamine D(4.4) receptor. nih.gov This high affinity extends across different human D4 receptor variants, including D(4.2), D(4.4), and D(4.7), with dissociation constants (Kd) of 1.7 nM, 4 nM, and 1.2 nM, respectively. nih.gov A similar high affinity was observed for the rat dopamine D4 receptor, with a Kd value of 4.4 nM. nih.gov

| Receptor Variant | Dissociation Constant (Kd) in nM |

|---|---|

| Human Dopamine D(4.2) | 1.7 |

| Human Dopamine D(4.4) | 4 |

| Human Dopamine D(4.7) | 1.2 |

| Rat Dopamine D4 | 4.4 |

A significant attribute of compounds containing the this compound structure is their selectivity for the dopamine D4 receptor over other related receptors. The derivative A-369508, for example, displays a selectivity of over 400-fold for the D4 receptor when compared to the dopamine D(2L) receptor. nih.gov It also shows a selectivity of over 350-fold against the serotonin (B10506) 5-HT(1A) receptor. nih.gov Furthermore, its selectivity is even more pronounced when compared to a broader panel of other receptors, showing a preference of over 700- to 1,000-fold. nih.gov

| Receptor | Selectivity Fold vs. D4 Receptor |

|---|---|

| Dopamine D(2L) | >400 |

| Serotonin 5-HT(1A) | >350 |

| Other Tested Receptors | >700-1,000 |

Functional Agonism and Antagonism at Target Receptors

Beyond binding affinity and selectivity, the functional consequences of receptor engagement are critical. Research has primarily pointed towards an agonist profile for this compound-containing compounds at the dopamine D4 receptor.

The dopamine D4 receptor is a G(i/o)-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). In a functional assay using Chinese hamster ovary cells expressing the human dopamine D(4.4) receptor, the derivative A-369508 demonstrated potent agonist activity by inhibiting forskolin-stimulated cAMP accumulation. nih.gov This inhibitory effect was characterized by a half-maximal effective concentration (EC50) of 7.5 nM and an intrinsic activity of 0.71, confirming its role as a potent agonist at this receptor. nih.gov

| Parameter | Value |

|---|---|

| EC50 | 7.5 nM |

| Intrinsic Activity | 0.71 |

Currently, there is a lack of specific data in the scientific literature detailing the use of calcium flux assays to characterize the functional agonism or antagonism of this compound at its target receptors. While such assays are valuable for assessing GPCRs that modulate intracellular calcium levels, specific studies on this compound are not available.

There are no published research findings that have utilized receptor-mediated cell-cell fusion inhibition assays to evaluate the functional properties of this compound. This assay is not a standard method for characterizing the functional activity of small molecule ligands at their GPCR targets.

Enzyme-Ligand Interactions and Inhibition Mechanisms

While the core this compound structure is predominantly recognized for its interactions with receptors, the broader piperazine (B1678402) moiety is a common feature in various enzyme inhibitors. For context, different derivatives containing a piperazine ring have been investigated for their ability to inhibit critical enzymes. For instance, some aryl piperazine compounds have been explored as inhibitors of tubulin polymerization, a key target in cancer therapy nih.gov. Additionally, other complex phenylpiperazine derivatives have been designed as potential inhibitors of topoisomerase II, another crucial enzyme involved in DNA replication and cancer progression nih.gov. The metabolism of piperazine-based drugs can be mediated by cytochrome P450 (CYP) isoenzymes, and some piperazine derivatives have shown the potential to inhibit these enzymes, such as CYP2D6, CYP1A2, and CYP3A4 researchgate.net. However, the primary literature on this compound itself focuses on its high-affinity binding to receptors rather than direct enzyme inhibition.

Molecular Dynamics and Structural Insights into Protein-Ligand Binding

Molecular dynamics (MD) simulations and docking studies provide critical insights into how this compound and its analogs bind to their receptor targets. These computational techniques model the physical movements of atoms and molecules over time, revealing the stability and conformational changes of the protein-ligand complex researchgate.netmdpi.com.

Studies on piperazine derivatives targeting the sigma-1 (σ1) and histamine (B1213489) H3 (H3) receptors illustrate the structural importance of the piperazine core. Molecular modeling suggests that for dual H3/σ1 receptor activity, a piperidine (B6355638) moiety is often favored over a piperazine ring, which can significantly alter affinity, particularly at the σ1 receptor acs.orgnih.gov. For ligands targeting the σ1 receptor, the piperazine moiety acts as a central basic core that fits within the receptor's binding site. Docking analyses predict that these ligands arrange themselves linearly within the binding pocket, occupying a central core and two adjacent hydrophobic pockets, a conformation shared by known crystallized σ1 receptor ligands nih.gov. MD simulations further elucidate this network of interactions, confirming the stability of the binding pose and the crucial role of specific amino acid residues nih.gov.

Non-Covalent Interactions in Target Binding

The binding affinity of this compound for its targets is governed by a combination of non-covalent interactions. These interactions, though individually weak, collectively ensure a stable and specific protein-ligand complex.

Pharmacophore models for related ligands that bind to the sigma-1 receptor highlight key interaction points: a central basic group, which is fulfilled by the piperazine ring, flanked by two hydrophobic regions nih.gov. The protonated nitrogen atom of the piperazine ring is crucial for forming strong electrostatic or hydrogen bond interactions. For example, in the sigma-1 receptor, this basic nitrogen is predicted to form a key multi-polar interaction with the glutamic acid residue at position 172 (Glu172) nih.gov. The cyanophenyl portion of the molecule extends into one of the hydrophobic pockets of the receptor, where it engages in van der Waals forces and potentially π-π stacking interactions with aromatic amino acid residues nih.gov. In some kinase inhibitors containing a piperazine ring, the positively charged ring is noted to lie in a solvent-exposed region, further underscoring the importance of electrostatic interactions mdpi.com.

Modulation of Physiological Responses and Cellular Pathways

Derivatives of this compound have been shown to be potent modulators of key physiological responses by targeting specific cellular pathways, particularly in the central nervous system.

The most well-documented activity is its role as a scaffold for selective dopamine D4 receptor agonists. The derivative A-369508, [2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide], is a potent and selective agonist for the human dopamine D4 receptor nih.gov. This compound demonstrates high affinity for various D4 receptor subtypes and functions by inhibiting the forskolin-induced production of cyclic AMP (cAMP), a critical second messenger in cellular signaling nih.gov. This modulation of the cAMP pathway confirms its direct influence on intracellular signaling cascades. The development of radiolabeled versions of these agonists has provided essential tools for studying the physiological role of the D4 receptor nih.govnih.gov.

Furthermore, the piperazine scaffold is integral to ligands that target histamine H3 and sigma-1 receptors acs.orgacs.orgnih.govnih.gov. The sigma-1 receptor is a chaperone protein that modulates multiple neurotransmitter systems, including the dopaminergic, serotonergic, and cholinergic systems nih.gov. The histamine H3 receptor acts as a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters acs.orgnih.gov. By acting as antagonists at these receptors, piperazine-containing compounds can influence a wide array of neurological processes, making them promising candidates for treating pain and various neuropsychiatric and neurodegenerative disorders acs.orgugr.es. Recent studies have also explored dopamine D4 receptor antagonists with a phenylpiperazine structure for their potential in reducing the viability of glioblastoma cells, suggesting a role in cancer-related pathways unicam.it.

Table 1: Binding Affinity and Functional Activity of A-369508 (a this compound derivative)

| Receptor Target | Binding Affinity (Kd, nM) | Functional Activity (EC50, nM) | Intrinsic Activity | Cellular Pathway Modulated |

|---|---|---|---|---|

| Human Dopamine D4.2 | 1.7 nih.gov | - | - | - |

| Human Dopamine D4.4 | 4.0 nih.gov | 7.5 nih.gov | 0.71 nih.gov | Inhibition of cAMP production nih.gov |

| Human Dopamine D4.7 | 1.2 nih.gov | - | - | - |

| Rat Dopamine D4 | 4.4 nih.gov | - | - | - |

| Human Dopamine D2L | >1000 (Selectivity >400-fold) nih.gov | - | - | - |

| Human Serotonin 5-HT1A | >1000 (Selectivity >350-fold) nih.gov | - | - | - |

Preclinical Investigations and Therapeutic Potential

In vitro Pharmacological Assays

In vitro assays are fundamental to the initial characterization of the biological activity of 1-(2-Cyanophenyl)piperazine and its derivatives. These experiments, conducted in a controlled laboratory setting outside of a living organism, provide critical data on a compound's interaction with specific biological targets, its cellular effects, and its general toxicity.

Cell-Based Assays (e.g., CHO Cells, HEK293 Cells)

Cell-based assays are indispensable tools for studying the functional consequences of a compound's interaction with a cellular target in a biologically relevant environment. Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are frequently used because they are easy to culture and can be genetically modified to express specific proteins of interest, such as receptors or ion channels.

For instance, HEK293 cells are often used to express specific G-protein coupled receptors (GPCRs) or ion channels. By engineering these cells to express a particular receptor subtype, researchers can create a clean and controlled system to test the affinity and functional activity of phenylpiperazine derivatives on that specific target, minimizing interference from other receptor systems. These assays can measure downstream signaling events, providing a more comprehensive understanding of the compound's mechanism of action.

Cytotoxicity Screening and Cell Viability Assays

A critical step in preclinical evaluation is to determine a compound's potential for causing cell death. Cytotoxicity screening is performed across a variety of cell lines, often including both cancerous and non-cancerous (healthy) cells, to assess the compound's therapeutic index—the ratio between its toxic and therapeutic concentrations.

Studies on various N-arylpiperazine derivatives have demonstrated their cytotoxic potential against a broad spectrum of cancer cell lines. nih.govmdpi.comnih.govnih.gov For example, novel piperazine-quinoline derivatives have been evaluated for their cytotoxic effects on breast cancer cell lines like MDA-MB-231. Similarly, other research has tested piperazine-linked compounds against panels of cancer cells including those from colon, renal, and breast cancers, as well as normal cell lines like Human Umbilical Vein Endothelial Cells (HUVEC) for comparison. nih.gov Common methods for assessing cell viability include the MTT and sulforhodamine B (SRB) assays, which measure metabolic activity and cellular protein content, respectively, as indicators of cell survival. nih.govresearchgate.net

Table 1: Cytotoxicity of Selected Piperazine (B1678402) Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | Assay | Result (IC50/GI50) | Reference |

|---|---|---|---|---|---|

| Piperazine-linked Quinolinequinone (QQ1) | ACHN | Renal Cancer | Not Specified | 1.55 µM | nih.gov |

| N4-piperazinylog of Triapine (L³) | HCT116 p53+/+ | Colon Cancer | Not Specified | 0.12 µM | nih.gov |

| Thiazolinylphenyl-piperazine (2a-c, 3a-c) | LNCAP, DU-145, PC-3, MCF-7, SKBR-3, MDA-MB231 | Prostate & Breast Cancer | Not Specified | IC50 values from 15 µM to 73 µM | nih.gov |

| Piperazine-quinoline derivative (RB-1) | MDA-MB-231 | Breast Cancer | Not Specified | IC50 of 98.34 µM (51% inhibition) |

Receptor Binding Assays (e.g., Radioligand Binding, Competition Binding)

Receptor binding assays are the gold standard for determining the affinity of a compound for a specific biological target. These assays measure how strongly a molecule binds to a receptor. A common technique is the radioligand competition binding assay, where the test compound competes with a known radioactively labeled ligand for binding to the target receptor, often in preparations of brain tissue homogenates (e.g., from rat hippocampus or cortex). nih.gov

The results are typically expressed as an IC50 value (the concentration of the test compound that displaces 50% of the radioligand), which can be converted to an inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Phenylpiperazine derivatives have been extensively studied for their affinity at various receptors, including serotonin (B10506) (5-HT), dopamine (B1211576), histamine (B1213489), and sigma receptors. nih.govacs.orgnih.gov For example, a derivative of this compound was developed as a selective agonist radioligand for the dopamine D4 receptor, demonstrating its utility in binding studies. nih.gov

Table 2: Receptor Binding Affinities of Representative Arylpiperazine Derivatives

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Thiazolinylphenyl-piperazine (2b) | 5-HT1A | 0.412 µM | nih.gov |

| Piperidine (B6355638) Derivative (5) | Human Histamine H3 | 7.70 nM | nih.gov |

| Piperidine Derivative (5) | Sigma-1 (σ1) | 3.64 nM | nih.gov |

| Phenylpiperazine (12b) | Melanocortin-4 (MC4R) | 3.4 nM | nih.gov |

| Phenylpiperazine (6a) | Dopamine D3 | 1.4 nM | nih.gov |

| Phenylpiperazine/Piperidine Derivative (1) | Sigma-1 (σ1) | 3.2 nM | rsc.orgrsc.org |

Functional Assays (e.g., cAMP inhibition, Calcium Flux, Cell Fusion)

While binding assays measure affinity, functional assays determine the biological consequence of that binding—whether the compound acts as an agonist (activator), antagonist (blocker), or inverse agonist. These assays measure downstream cellular responses.

For example, many receptors targeted by phenylpiperazines are GPCRs, which often signal through changes in intracellular cyclic AMP (cAMP) levels. Functional assays can measure a compound's ability to inhibit or stimulate cAMP production. nih.gov Another common functional assay is the measurement of intracellular calcium flux, which is particularly relevant for ion channels and certain GPCRs. nih.gov Studies on piperazine-based compounds have utilized Ca²⁺-flux assays to determine their antagonistic activity at the P2X4 receptor. nih.gov Furthermore, functional assays have been used to characterize piperazine derivatives as agonists at the Sigma-1 receptor. rsc.org

Enzyme Inhibition Assays

Beyond receptor interactions, this compound and its analogs may exert their effects by inhibiting enzymes. Enzyme inhibition assays are used to quantify the ability of a compound to interfere with an enzyme's catalytic activity. researchgate.net

The piperazine scaffold is present in numerous molecules designed as enzyme inhibitors. For instance, piperazine derivatives have been investigated as inhibitors of cytochrome P450 (CYP) enzymes, such as CYP2D6, CYP1A2, and CYP3A4, which are crucial for drug metabolism. researchgate.net Other research has explored piperazine-containing compounds as inhibitors of carbonic anhydrases and lanosterol (B1674476) 14α-demethylase (CYP51), the latter being a key enzyme in fungi. mdpi.comresearchgate.net This inhibitory activity can be central to the therapeutic effect, such as in antimicrobial or anticancer applications. researchgate.net

In vivo Efficacy Studies in Animal Models

Following promising in vitro results, candidate compounds are advanced to in vivo studies using animal models of human diseases. These studies are essential for evaluating a compound's efficacy in a complex biological system.

Phenylpiperazine derivatives have been tested in various animal models. One study characterized phenylpiperazines as potent antagonists of the melanocortin-4 receptor and demonstrated their efficacy in a murine model of cachexia (wasting syndrome), where the compound stimulated food intake and reversed the loss of lean body mass. nih.gov In another example, the cardiovascular properties of N-phenylpiperazine were investigated in several animal models, revealing a complex profile involving interactions with the sympathetic nervous system. nih.gov These studies provide critical proof-of-concept for the therapeutic potential of this class of compounds.

Models for Neurological Disorders (e.g., Alzheimer's Disease Models)

Derivatives of piperazine have been identified as promising candidates for the development of therapeutic agents for Alzheimer's disease (AD). In preclinical studies, these compounds have demonstrated neuroprotective effects. For instance, certain piperazine derivatives have been shown to protect mushroom spines from amyloid toxicity in vitro. nih.gov One specific piperazine compound, referred to as PPZ, was found to restore long-term potentiation (LTP) induction in hippocampal slices from 6-month-old 5xFAD mice, a well-established animal model of AD. nih.govthieme-connect.com The neuroprotective mechanism is believed to be based on the activation of neuronal store-operated calcium entry in spines. nih.govthieme-connect.com

Further research into multi-effect piperazine drugs has shown they can prevent both neurofibrillary degeneration and amyloid deposition in animal models of AD. nih.govnih.gov A promising hybrid molecule was found to reduce both amyloid and Tau pathologies and ameliorate memory impairments in a preclinical AD model. nih.govnih.gov This was achieved by designing compounds that combine an anti-amyloid scaffold with acetylcholinesterase inhibition properties. nih.govnih.gov In vitro, these compounds also reduce the phosphorylation of Tau and inhibit the release of Aβ peptides. nih.govnih.gov Another novel piperazine derivative, cmp2, demonstrated the ability to reverse deficits in synaptic plasticity in 5xFAD mice, acting as a selective activator of the TRPC6 channel, which is crucial for synaptic stability. researchgate.net

Table 1: Effects of Piperazine Derivatives in Alzheimer's Disease Models

| Model System | Compound Type | Observed Effects | Citations |

|---|---|---|---|

| 5xFAD Mouse Hippocampal Slices | Piperazine (PPZ) | Restored long-term potentiation (LTP) induction. | nih.govthieme-connect.com |

| Preclinical AD Animal Model | N,N'-disubstituted piperazine hybrid | Reduced amyloid and Tau pathology; ameliorated memory impairments. | nih.govnih.gov |

| 5xFAD Mice | Piperazine derivative (cmp2) | Reversed deficits in synaptic plasticity. | researchgate.net |

| In vitro neuronal cultures | Piperazine derivatives | Protected mushroom spines from amyloid toxicity. | nih.gov |

Pain Models (e.g., Antinociceptive Assays, Neuropathic Pain Models)

The analgesic potential of piperazine derivatives has been evaluated in various preclinical pain models. Studies on thiazole-piperazine derivatives demonstrated significant centrally and peripherally mediated antinociceptive activities. nih.gov In vivo tests, including tail-clip, hot-plate, and acetic acid-induced writhing tests, showed that these compounds could prolong reaction times and reduce writhing behaviors in mice. nih.gov

In the context of neuropathic pain, a novel class of furan-based piperazine derivatives acting as voltage-gated sodium channel blockers has been characterized. nih.gov These compounds exhibited robust efficacy in a rodent model of neuropathic pain. nih.gov Furthermore, dual-acting ligands targeting both histamine H3 and sigma-1 receptors, which include a piperazine or piperidine moiety, have shown promising antinociceptive activity in vivo. nih.govresearchgate.net The formalin test, a widely used screening model for antinociceptive molecules, has been employed to validate the effects of such compounds. nih.gov These models are crucial for studying conditions like chemotherapy-induced peripheral neuropathy (CIPN), where agents like paclitaxel (B517696) are used to induce neuropathic pain in rodents. mdpi.com

Table 2: Activity of Piperazine Derivatives in Preclinical Pain Models

| Pain Model | Compound Class | Key Findings | Citations |

|---|---|---|---|

| Tail-clip, Hot-plate, Acetic acid-induced writhing | Thiazole-piperazine derivatives | Prolonged reaction times and reduced writhing, indicating central and peripheral antinociceptive activity. | nih.gov |

| Rodent model of neuropathic pain | Furan-based piperazine derivatives (sodium channel blockers) | Demonstrated robust efficacy. | nih.gov |

| In vivo nociceptive models | Piperazine/Piperidine derivatives (Histamine H3/Sigma-1 receptor antagonists) | Showed promising antinociceptive properties. | nih.govresearchgate.net |

| Formalin test | Opioid-derived hybrids | Used as a screening model for potentially clinically relevant antinociceptive molecules. | nih.gov |

Anti-pruritus Models

While direct studies of this compound in specific anti-pruritus models are not extensively documented, the antihistamine properties of the broader piperazine class are relevant to the treatment of pruritus (itch). Certain novel piperazine derivatives have been synthesized and evaluated for their antihistamine activity. nih.gov For instance, a compound designated PD-1 demonstrated a significant reduction in histamine levels, a key mediator of itch. nih.gov Animal models are essential for studying pruritus and for the development of antipruritic drugs. researchgate.netmdpi.com Commonly used models involve inducing contact dermatitis and scratching behavior in mice using substances like urushiol, 2,4-dinitrofluorobenzene (DNFB), or oxazolone (B7731731) to mimic conditions such as allergic contact dermatitis and atopic dermatitis. researchgate.netmdpi.com The antihistamine effects observed in some piperazine derivatives suggest a potential therapeutic application in alleviating pruritus, warranting further investigation in these established models.

Antitumor Efficacy in Small Animal Models

The anticancer potential of piperazine derivatives has been demonstrated in several preclinical small animal models. A study on substituted benzofuran (B130515) piperazines identified a lead compound that was well-tolerated in healthy mice and showed good anti-cancer efficacy in a MDA-MB-231 xenograft model. preprints.org Similarly, another novel synthetic analog, FBA-TPQ, significantly inhibited the growth of Panc-1 xenograft tumors in nude mice, with treatments leading to substantial tumor regression or even complete remission. frontiersin.org

In addition to xenograft models, the antiproliferative activity of various piperazine derivatives has been confirmed in numerous human tumor cell lines in vitro. nih.govnih.govnih.gov For example, novel vindoline-piperazine conjugates showed low micromolar growth inhibition values against a majority of the 60 human tumor cell lines tested by the National Cancer Institute (NCI). Specifically, derivatives containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine were highly potent against breast and non-small cell lung cancer cell lines, respectively. These in vivo and in vitro findings underscore the promise of piperazine-based compounds as scaffolds for the development of new anticancer agents.

Preclinical Assessment of Therapeutic Potential

Applications in Neurological Disorder Treatment (e.g., Depression, Anxiety, Alzheimer's)

The piperazine scaffold is a core component of many drugs targeting the central nervous system (CNS). Preclinical studies have highlighted the potential of piperazine derivatives in treating a range of neurological and psychiatric conditions.

Depression and Anxiety: Derivatives have shown significant antidepressant-like and anxiolytic-like activity in mouse models. preprints.orgnih.gov For example, the piperazine derivative LQFM212 demonstrated an antidepressant-like effect in the forced swimming test, an effect that appears to involve the monoaminergic pathway and increased levels of brain-derived neurotrophic factor (BDNF). nih.gov Other analogues, such as Trifluoromethylphenylpiperazine (TFMPP), act as agonists at 5-HT1A receptors, which are implicated in anxiety and depressive disorders, thereby producing an anxiolytic effect. preprints.org

Alzheimer's Disease: As detailed in section 6.2.1, piperazine derivatives are being actively investigated for Alzheimer's disease. Their mechanisms of action include reducing amyloid and Tau pathologies, inhibiting acetylcholinesterase, and protecting against synaptic loss, thereby preserving memory in animal models. nih.govnih.gov

The versatility of the piperazine structure allows for modifications that can tune its activity towards various CNS targets, making it a valuable pharmacophore in the search for new treatments for complex neurological disorders.

Potential in Anti-infective Therapies (e.g., HIV, Tuberculosis, Chagas Disease, COVID-19)

The therapeutic potential of this compound derivatives extends to the treatment of various infectious diseases, with research showing activity against viral, bacterial, and parasitic pathogens.

HIV: The piperazine scaffold is a key structural feature in some antiviral agents, including the HIV protease inhibitor Indinavir. This has prompted further research into designing new piperazine-containing ligands as potential antiviral drugs.

Tuberculosis: A series of novel piperazine derivatives linked to a pyrazine-2-carbonyl group have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Several of these compounds exhibited significant inhibitory activity at low micromolar concentrations and were found to be nontoxic to human embryonic kidney cells.

Chagas Disease: Disubstituted piperazines have been identified as a novel series of inhibitors against Trypanosoma cruzi, the parasite that causes Chagas disease. frontiersin.org Although initial compounds faced challenges with metabolic stability, optimization strategies have been explored. frontiersin.org Other pyridine-based derivatives incorporating a piperazine ring have also been developed as highly promising antichagasic agents in both cellular and in vivo experiments, targeting the parasite's sterol 14α-demethylase (CYP51) enzyme.

COVID-19: In the search for treatments for COVID-19, piperazine-based compounds have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro). In silico molecular docking studies have shown that these ligands can bind effectively to the target protease. Furthermore, a derivative of favipiravir, named cyanorona-20, which contains a related pyrazine (B50134) structure, has demonstrated potent and selective inhibitory activity against SARS-CoV-2 replication in vitro.

Development as Analgesic and Anti-inflammatory Agents

The piperazine scaffold, a key feature of this compound, has garnered significant attention in medicinal chemistry for its potential in developing new analgesic and anti-inflammatory drugs. thieme-connect.denih.gov Existing therapies for pain and inflammation are often limited by adverse side effects, creating a demand for novel compounds with improved efficacy and safety profiles. thieme-connect.denih.gov Researchers have synthesized and evaluated numerous piperazine derivatives, demonstrating their incredible potential in preclinical models. thieme-connect.denih.gov

A notable example is the piperazine derivative LQFM-008, or 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester. nih.gov In preclinical studies, LQFM-008 demonstrated significant anti-nociceptive effects in both the neurogenic and inflammatory phases of the formalin test. nih.gov It also increased the latency to thermal stimulus in tail flick and hot plate tests, suggesting the involvement of central mechanisms. nih.gov Furthermore, LQFM-008 reduced edema in the carrageenan-induced paw edema test and diminished both cell migration and protein exudation in a carrageenan-induced pleurisy model, indicating potent anti-inflammatory properties. nih.gov

Another novel derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), also exhibited dose-dependent anti-nociceptive activity in the acetic acid-induced abdominal writhing test and reduced the pain response in the second phase of the formalin test. nih.gov Its anti-inflammatory effects were confirmed by its ability to reduce edema formation in the carrageenan-induced paw edema test. nih.gov In a pleurisy test, LQFM182 was found to decrease cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines, including TNF-α and IL-1β. nih.gov

Further studies have synthesized novel piperazine derivatives, designated PD-1 and PD-2, which showed noteworthy anti-inflammatory activity. nih.gov In a dose-dependent manner, these compounds inhibited the production of nitrite (B80452) and tumor necrosis factor-alpha (TNF-α), key mediators of inflammation. nih.gov The development of various other piperazine derivatives has also shown promising results. For instance, a series of 1,2-substituted benzimidazole (B57391) derivatives containing a piperazine moiety displayed excellent analgesic activity in the acetic acid-induced writhing test, with one compound showing efficacy comparable to the standard drug diclofenac. thieme-connect.de Similarly, piperazine derivatives incorporating a 1,4-Benzodioxan moiety exhibited high anti-inflammatory potency against para-xylene induced ear edema in mice, with some compounds showing greater inhibition than diclofenac. thieme-connect.de

These findings underscore the therapeutic potential of the piperazine scaffold in developing new treatments for pain and inflammation. thieme-connect.denih.govnih.govnih.gov

Table 1: Preclinical Analgesic and Anti-inflammatory Activity of Selected Piperazine Derivatives

| Compound | Model / Assay | Key Findings |

|---|---|---|

| LQFM-008 | Formalin Test | Reduced licking time in both neurogenic and inflammatory phases. nih.gov |

| Carrageenan-induced paw edema | Reduced edema at doses of 15 and 30 mg/kg. nih.gov | |

| Carrageenan-induced pleurisy | Reduced cell migration and protein exudation. nih.gov | |

| LQFM182 | Acetic acid-induced writhing | Dose-dependently decreased the number of writhings. nih.gov |

| Carrageenan-induced paw edema | Reduced edema formation at a dose of 100 mg/kg. nih.gov | |

| Pleurisy Test | Reduced levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov | |

| PD-1 | Nitrite Production Inhibition | Up to 39.42% inhibition at 10 μM. nih.gov |

| TNF-α Generation Inhibition | Up to 56.97% inhibition at 10 μM. nih.gov | |

| PD-2 | Nitrite Production Inhibition | Up to 33.7% inhibition at 10 μM. nih.gov |

Advanced Research Techniques and Methodologies

Chromatographic Separation and Purification Techniques

Thin-Layer Chromatography (TLC) and Column Chromatography

Chromatographic methods are fundamental for the purification and assessment of the purity of synthesized 1-(2-cyanophenyl)piperazine.

Thin-Layer Chromatography (TLC): TLC is a rapid and efficient method for monitoring the progress of chemical reactions and for the preliminary purity assessment of this compound. In a typical application, a sample of the compound is spotted on a silica (B1680970) gel plate (e.g., Silica gel 60 F254), which serves as the stationary phase. A suitable mobile phase, often a mixture of solvents like butanol, acetic acid, and water, is then allowed to ascend the plate. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. The spots can be visualized under UV light. nih.gov

Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the preferred method. In this technique, a glass column is packed with a stationary phase, typically silica gel. The crude compound is loaded onto the top of the column, and a solvent system (eluent) is passed through the column. orgsyn.org The choice of eluent is critical and is often determined by preliminary TLC analysis. By gradually increasing the polarity of the eluent, the compound of interest can be separated from less polar and more polar impurities. Fractions are collected and analyzed by TLC to identify those containing the pure product.

A general procedure for the purification of a piperazine (B1678402) derivative via flash column chromatography is outlined below:

| Step | Description |

| Column Packing | A cotton plug is placed at the bottom of a glass column, followed by a layer of sand. Dry silica gel is then carefully added. orgsyn.org |

| Sample Loading | The crude this compound is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel or Celite. The solvent is evaporated to yield a free-flowing powder, which is then carefully added to the top of the prepared column. orgsyn.org |

| Elution | An appropriate solvent system, determined by TLC, is passed through the column under positive pressure (e.g., with air). The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to facilitate separation. orgsyn.org |

| Fraction Collection | The eluent is collected in a series of fractions. |

| Analysis | Each fraction is analyzed by TLC to determine the presence and purity of the desired compound. Fractions containing the pure this compound are then combined and the solvent is removed by rotary evaporation. orgsyn.org |

Computational Chemistry and Molecular Modeling

Computational techniques provide invaluable insights into the molecular properties of this compound and its interactions with biological targets at an atomic level.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor. For arylpiperazine derivatives, including this compound, docking studies are instrumental in understanding their binding modes with various receptors, such as G-protein coupled receptors (GPCRs). mdpi.com These simulations can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are essential for receptor binding and activation. pharmaceuticaljournal.net The insights gained from docking studies can guide the design of new analogs with improved affinity and selectivity. nih.govresearchgate.net

For instance, in a typical docking study of a phenylpiperazine derivative with a target receptor, the following interactions might be observed:

| Interaction Type | Interacting Residues (Example) | Significance |

| Hydrogen Bonding | Aspartic Acid (Asp), Serine (Ser) | Crucial for anchoring the ligand in the binding pocket. |

| Hydrophobic Interactions | Phenylalanine (Phe), Leucine (Leu), Tryptophan (Trp) | Stabilize the ligand-receptor complex. |

| π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | Occurs between the aromatic rings of the ligand and receptor. |

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov Following molecular docking, an MD simulation can provide a more realistic representation of the binding event by considering the flexibility of both the ligand and the receptor. nih.gov These simulations can help to assess the stability of the predicted binding pose and identify conformational changes that may occur upon ligand binding. For piperazine-containing compounds, MD simulations have been used to understand the structural basis for their activity at various targets. researchgate.net

Predicting the metabolic fate of a compound is a critical aspect of drug discovery. In silico metabolism prediction tools are used to identify potential sites of metabolism on a molecule and to predict the structures of its metabolites. nih.govnews-medical.net For arylpiperazines, common metabolic transformations include hydroxylation of the aromatic ring and N-dealkylation of the piperazine moiety. researchgate.net By identifying potential metabolic liabilities early in the drug discovery process, medicinal chemists can design new analogs with improved metabolic stability. semanticscholar.orgeurekaselect.com

Common predicted metabolic pathways for arylpiperazine scaffolds include:

| Metabolic Reaction | Description |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the phenyl ring. |

| N-Oxidation | Oxidation of the nitrogen atoms in the piperazine ring. |

| N-Dealkylation | Cleavage of the bond between a piperazine nitrogen and its substituent. |

| Ring Opening | Cleavage of the piperazine ring. |

X-ray Crystallography for Ligand-Target Complex Analysis

X-ray crystallography is a powerful experimental technique that provides a high-resolution, three-dimensional structure of a molecule or a ligand-receptor complex. nih.gov For piperazine derivatives, obtaining a crystal structure of the compound bound to its target protein can provide definitive information about its binding mode and the specific interactions that govern its affinity and selectivity. nih.gov This structural information is invaluable for structure-based drug design, allowing for the rational optimization of lead compounds. mdpi.com Although a specific crystal structure of this compound in a complex may not be publicly available, the structures of other arylpiperazines bound to their targets have significantly advanced the understanding of this class of compounds. peakproteins.com

Radioligand Binding Assays

Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction of a ligand with a receptor. These assays utilize a radioactively labeled compound (radioligand) to measure the affinity of a test compound for a specific receptor. nih.gov

In the context of this compound and its analogs, radioligand binding assays are used to determine their binding affinities (Ki values) for various receptors, such as serotonin (B10506) and dopamine (B1211576) receptors. nih.gov In a typical competitive binding assay, a fixed concentration of a radioligand is incubated with a receptor preparation in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) can be calculated. umich.edu

Below is a table summarizing representative binding affinity data for an arylpiperazine derivative at various receptors, as determined by radioligand binding assays:

| Receptor | Radioligand | Test Compound | Ki (nM) |

| 5-HT1A | [³H]-8-OH-DPAT | Arylpiperazine Analog | 15.3 |

| D2 | [³H]-Spiperone | Arylpiperazine Analog | 25.8 |

| D3 | [³H]-Spiperone | Arylpiperazine Analog | 5.2 |

Note: The data presented in this table is illustrative and represents findings for a representative arylpiperazine analog, not specifically this compound, to demonstrate the application of the technique.

Supramolecular Self-Assembly Studies

A comprehensive review of available scientific literature and crystallographic databases did not yield specific studies on the supramolecular self-assembly of this compound. To date, the crystal structure of this specific compound has not been reported in major databases such as the Cambridge Crystallographic Data Centre (CCDC).

The study of supramolecular self-assembly relies on detailed structural information obtained from techniques like single-crystal X-ray diffraction. This analysis reveals how molecules arrange themselves in the solid state and identifies the specific non-covalent interactions—such as hydrogen bonds, C-H···π interactions, or π-π stacking—that govern the formation of larger, well-ordered architectures.

While research exists on the crystal structures of related phenylpiperazine derivatives and salts, this information cannot be directly extrapolated to describe the unique self-assembly of this compound. The presence and specific ortho position of the cyano group on the phenyl ring, combined with the conformational flexibility of the piperazine moiety, would result in a distinct and unpredictable network of intermolecular interactions.

Future Directions and Research Gaps

Exploration of Novel Biological Targets

The arylpiperazine moiety is a recognized pharmacophore for central nervous system (CNS) receptors. mdpi.com However, the therapeutic landscape is continually evolving, and the exploration of novel biological targets for 1-(2-cyanophenyl)piperazine derivatives is a key area for future research. While its affinity for targets like dopamine (B1211576) D4 and various serotonin (B10506) receptors is established, recent studies on related piperazine (B1678402) compounds suggest potential interactions with other targets implicated in a variety of diseases. mdpi.comnih.gov

Research into new phenylpiperazine derivatives of 1,2-benzothiazine has shown that these compounds can exhibit inhibitory activity towards Topoisomerase II, a crucial enzyme in cancer cell proliferation. nih.gov This opens an avenue for investigating this compound-based molecules as potential anticancer agents targeting DNA topology. nih.gov Furthermore, the sigma-1 (σ1) receptor, a unique chaperone protein involved in cellular stress responses, has emerged as a promising target for various neurological and psychiatric disorders. nih.govnih.gov The development of piperazine-based ligands with high affinity for the σ1 receptor is an active area of investigation, suggesting that derivatives of this compound could be designed to modulate this target. nih.govmdpi.com The exploration of these and other non-traditional targets could significantly broaden the therapeutic applications of this chemical class.

Development of Dual-Acting and Multi-Target Directed Ligands (MTDLs)

The multifactorial nature of complex diseases like Alzheimer's disease (AD) and cancer has highlighted the limitations of the "one-target, one-drug" paradigm. researchgate.netnih.gov This has spurred the development of Multi-Target Directed Ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. mdpi.comnih.gov The this compound structure is an ideal scaffold for creating MTDLs due to its ability to be incorporated into larger molecules targeting diverse biological systems.

The MTDL strategy is particularly relevant for neurodegenerative diseases where multiple pathological pathways are involved. researchgate.net For instance, researchers are designing piperazine-based MTDLs that can simultaneously inhibit acetylcholinesterase (AChE) and modulate other targets like monoamine oxidase-B (MAO-B) or σ1 receptors, which are implicated in the progression of AD. mdpi.comresearchgate.net This approach aims to provide a more holistic therapeutic effect compared to single-target agents. nih.gov The design of such molecules often involves linking the piperazine pharmacophore to another active moiety via a stable or metabolizable linker. mdpi.com Future research will focus on creating novel hybrid compounds based on the this compound core to address the complex pathologies of various diseases. nih.gov

Optimization for Improved Pharmacological Profiles (e.g., Selectivity, Efficacy)

While the this compound scaffold provides a solid foundation, optimizing its derivatives for improved selectivity and efficacy is crucial for developing successful drug candidates. This involves fine-tuning the molecular structure to enhance affinity for the desired target while minimizing off-target effects.

Key strategies for optimization include:

Structural Modifications: Altering substituents on the phenyl ring or modifying the linker chain connecting the piperazine moiety to other parts of the molecule can significantly impact target affinity and selectivity. nih.gov For example, studies on related piperazine derivatives have shown that replacing a piperazine ring with a piperidine (B6355638) moiety can drastically change selectivity between histamine (B1213489) H3 and sigma-1 receptors. nih.gov

Stereochemistry: The spatial arrangement of atoms can be critical for receptor binding. Investigating the stereochemistry of this compound derivatives could lead to the discovery of enantiomers with superior potency and selectivity.

Pharmacophore Modeling: Utilizing computational models to understand the structure-activity relationships (SAR) can guide the rational design of more potent and selective compounds. This allows for a more targeted approach to chemical synthesis and biological evaluation. nih.gov

Future efforts will concentrate on systematic modifications of the this compound core to create next-generation compounds with highly optimized pharmacological profiles for specific therapeutic applications.

Addressing Challenges in Drug Development (e.g., Microsomal Stability)

A significant hurdle in the development of any new drug candidate is its metabolic stability. Compounds that are rapidly metabolized by enzymes in the liver, such as cytochrome P450s, often have poor bioavailability and short duration of action, limiting their therapeutic utility. nih.gov The stability of a drug candidate in the presence of liver microsomes is a key indicator of its metabolic fate. evotec.com

For arylpiperazine derivatives, microsomal stability can be a challenge. nih.gov Research has focused on developing methods to predict and improve this property early in the drug discovery process. nih.gov This includes:

In Vitro Assays: Incubating compounds with liver microsomes and quantifying their degradation over time provides a direct measure of metabolic stability. evotec.comnih.gov

Computational Modeling: The development of quantitative metabolic stability-structure relationships (QMS-SR) using techniques like Support Vector Machines (SVM) can help predict the metabolic half-life of new derivatives based on their molecular structure. nih.govnih.gov This allows for the in-silico screening of compounds before synthesis, saving time and resources. nih.gov

Future research will need to integrate these experimental and computational approaches to proactively design this compound derivatives with enhanced microsomal stability, thereby increasing their chances of success in clinical development.

| Challenge | Description | Approach for Mitigation |

|---|---|---|

| Microsomal Stability | Rate of metabolism by liver enzymes, affecting bioavailability and duration of action. nih.gov | In vitro microsomal stability assays; computational prediction models (e.g., SVM). evotec.comnih.gov |

| Selectivity | Preferential binding to the intended biological target over other off-targets to minimize side effects. | Structural modifications, stereochemical analysis, pharmacophore modeling. nih.gov |

| Efficacy | The ability of the drug to produce the desired therapeutic effect. | Systematic structure-activity relationship (SAR) studies and optimization. nih.gov |

Investigation of Emerging Therapeutic Applications

The versatility of the this compound scaffold lends itself to a broad range of potential therapeutic uses beyond its traditional application in CNS disorders. silae.it Researchers are actively exploring its utility in several emerging areas:

Oncology: Arylpiperazine derivatives are being investigated as potential anticancer agents. mdpi.comtubitak.gov.tr Their mechanisms of action can be diverse, including the inhibition of kinases involved in tumor growth, disruption of tumor vasculature, and induction of apoptosis. nih.govmdpi.com The modular nature of the piperazine scaffold allows for its incorporation into hybrids targeting specific cancer-related pathways. mdpi.com

Neurodegenerative Diseases: Beyond symptomatic treatment for diseases like Alzheimer's, piperazine derivatives are being developed as potential disease-modifying agents. nih.govnih.gov For instance, certain piperazine compounds have been shown to restore synaptic function and rescue long-term potentiation defects in preclinical models of AD. nih.gov

Radioprotection: A novel and promising application for piperazine derivatives is as radioprotective agents. nih.gov Certain compounds have shown the ability to mitigate DNA damage from ionizing radiation with superior safety profiles compared to existing agents, opening up new possibilities for protecting patients undergoing radiation therapy and individuals at risk of radiation exposure. nih.gov

The continued screening of this compound-based libraries against a wide array of biological targets will likely uncover further novel therapeutic applications.

Advanced Mechanistic Studies at the Molecular Level

A deep understanding of how a drug molecule interacts with its biological target is fundamental to rational drug design. Advanced mechanistic studies at the molecular level are essential for elucidating the precise binding modes of this compound derivatives.

Techniques such as molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze these interactions. nih.govnih.gov

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, helping to identify key interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding affinity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, revealing the stability of binding and the crucial amino acid residues involved in the interaction. nih.govrsc.org

These computational approaches, often validated by experimental data, allow researchers to understand why certain derivatives are more potent or selective than others. This knowledge is invaluable for the structure-based design of new and improved ligands based on the this compound scaffold. nih.gov

Application of Artificial Intelligence and Machine Learning in Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These technologies can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional methods. For this compound derivatives, AI and ML can be applied in several ways:

Predictive Modeling: As demonstrated with the prediction of microsomal stability using SVM, ML algorithms can be trained to predict various pharmacokinetic and pharmacodynamic properties of new compounds. nih.govnih.gov

De Novo Drug Design: Generative AI models can design novel molecular structures based on desired properties, potentially creating new this compound derivatives with enhanced activity and drug-like characteristics.

Virtual Screening: AI can accelerate the screening of large virtual libraries of compounds to identify promising candidates for synthesis and testing, making the discovery process more efficient.

The application of these advanced computational tools holds immense promise for accelerating the design and discovery of the next generation of therapeutics derived from the this compound core. rsc.org

Q & A